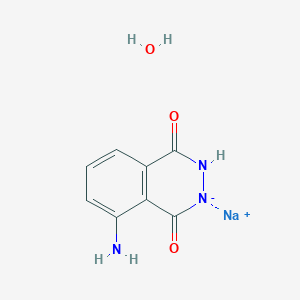

Sodium 8-amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-ide hydrate

Overview

Description

Sodium 8-amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-ide hydrate is a useful research compound. Its molecular formula is C8H8N3NaO3 and its molecular weight is 217.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science

- Synthesis and Crystal Structure : A study describes the synthesis of a sodium-based coordination polymer, highlighting methods that could be relevant for structurally similar sodium compounds. This involves the reaction of sodium hydroxide with 2-aminoterephthalic acid, leading to complex formations, characterized by X-ray diffraction, spectroscopy, and thermal analysis (Sienkiewicz-Gromiuk et al., 2012).

Environmental Applications

- Electrocoagulation for Effluent Treatment : Research on the removal of dyes from industrial effluents using electrocoagulation, powered by solar cells, explores the degradation of complex sodium salts, emphasizing the environmental cleanup and recycling applications (Pirkarami et al., 2013).

Biomedical Research

- Sodium Channels and Pain Pathways : A study investigates the role of sodium channels in sensory neurons, with implications for understanding pain pathways and potential therapeutic targets. This type of research can shed light on the physiological roles of sodium compounds in biological systems (Okuse et al., 2002).

Energy Storage

- Thermal Energy Storage Materials : The development of microencapsulated sodium sulfate decahydrate for thermal energy storage illustrates the use of sodium compounds in energy-efficient technologies. Such materials can significantly contribute to sustainable energy solutions (Zhang et al., 2019).

Chemical Synthesis

- Aminolytic Degradation of PET : A study on the aminolytic degradation of polyethylene terephthalate (PET) using sodium carbonate as a catalyst highlights the chemical recycling potential of sodium compounds, contributing to waste reduction and resource recovery (George & Kurian, 2016).

Mechanism of Action

Target of Action

The primary target of Sodium 8-amino-1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-ide hydrate is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting hormones, fatty acids, and other compounds.

Mode of Action

The compound interacts with its target, HSA, through a Michael addition reaction . During this process, the -SH group on the HSA molecule forms a new CS bond with the acryloyl group in the compound .

Result of Action

The interaction of this compound with HSA results in a change in the electrochemiluminescence (ECL) intensity . The higher the concentration of HSA, the greater the ECL intensity measured .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to have excellent luminescence efficiency in a near-neutral solution . Additionally, the compound’s stability and selectivity have been demonstrated in the context of a molecularly imprinted electrochemiluminescence sensor .

Properties

IUPAC Name |

sodium;5-amino-2H-phthalazin-3-ide-1,4-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.Na.H2O/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;;/h1-3H,(H4,9,10,11,12,13);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYQVJNOLOJPBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)[N-]NC2=O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657133 | |

| Record name | Sodium 8-amino-1,4-dioxo-3,4-dihydro-1H-phthalazin-2-ide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206658-90-4 | |

| Record name | Sodium 8-amino-1,4-dioxo-3,4-dihydro-1H-phthalazin-2-ide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

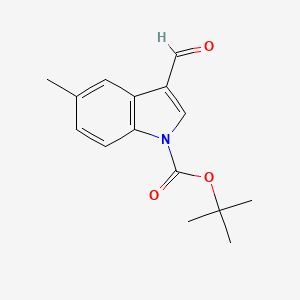

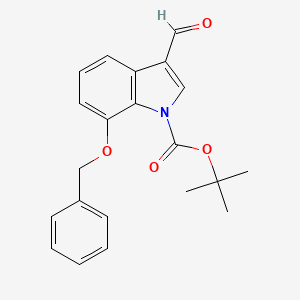

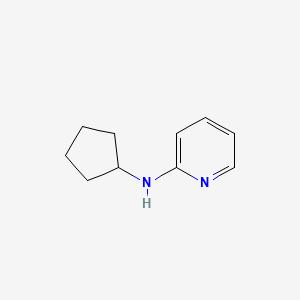

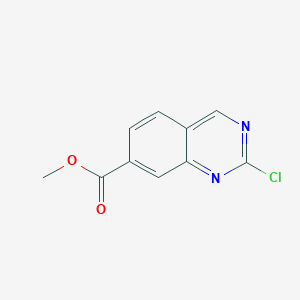

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)